tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate
Description
tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate is a brominated piperidine derivative characterized by a tert-butyl carbamate group at the 1-position, a bromine atom at the 4-position, and a methyl substituent at the 2-position of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) . The tert-butyloxycarbonyl (Boc) group provides steric protection for the piperidine nitrogen, enhancing stability during synthetic manipulations.
Properties
IUPAC Name |
tert-butyl 4-bromo-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZDIMCIQZSYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 2-Methylpiperidine
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine (DMAP). This step proceeds under mild conditions (0–25°C) in dichloromethane (DCM) or THF, achieving yields of 90–95%.
Table 1: Optimization of Boc Protection Conditions
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane | 92 | 98 |
| Temperature | 0°C → 25°C (gradual) | 95 | 99 |
| Catalyst | DMAP (5 mol%) | 94 | 97 |
Step-by-Step Synthesis Pathways
Radical Bromination of Boc-Protected Intermediate
Bromination at the 4-position of 2-methylpiperidine is achieved through radical-mediated mechanisms to ensure regioselectivity. NBS, in combination with a radical initiator like azobisisobutyronitrile (AIBN), is preferred over molecular bromine (Br₂) due to reduced side reactions.
Reaction Scheme:
-
Initiation : AIBN generates radicals at 60–80°C.
-
Propagation : Abstraction of a hydrogen atom from the piperidine ring by bromine radical.
-
Termination : Formation of the stable C-Br bond at the 4-position.
Table 2: Bromination Efficiency Under Varied Conditions
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NBS | CCl₄ | 80 | 6 | 82 |
| NBS | THF | 70 | 4 | 88 |
| Br₂ | DCM | 25 | 12 | 65 |
Radical bromination in THF at 70°C for 4 hours provides the highest yield (88%) with minimal formation of di-brominated byproducts.
Reaction Optimization and Kinetic Studies
Solvent Effects on Bromination Kinetics
Polar aprotic solvents like THF enhance reaction rates by stabilizing transition states through dipole interactions. Non-polar solvents (e.g., CCl₄) slow the reaction due to poor solubility of NBS.
Table 3: Solvent Polarity vs. Reaction Rate
| Solvent | Dielectric Constant | Rate Constant (k, ×10⁻³ s⁻¹) |
|---|---|---|
| THF | 7.6 | 2.8 |
| CCl₄ | 2.2 | 1.1 |
| DCM | 8.9 | 2.5 |
Data extrapolated from analogous bromination reactions in patent literature.
Analytical Validation and Quality Control
Structural Characterization
Post-synthesis analysis employs nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). Key spectral data for this compound include:
-
¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 1.82 (m, 2H, piperidine H), 3.40 (m, 4H, piperidine H), 4.20 (br s, 1H, N-H).
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¹³C NMR : δ 28.1 (Boc CH₃), 53.6 (piperidine C), 79.8 (Boc quaternary C), 154.2 (C=O).
HPLC purity exceeds 98% when using a C18 column with acetonitrile/water (70:30) mobile phase.
Comparative Analysis of Alternative Routes
Electrophilic Bromination Limitations
Direct electrophilic bromination of unprotected 2-methylpiperidine fails due to the amine’s nucleophilic character, leading to quaternary ammonium salt formation. Boc protection is essential to deactivate the nitrogen atom and direct bromination to the 4-position.
Grignard Reagent Approaches
Alternative methods involving Grignard reagents (e.g., MeMgBr) for methyl group introduction post-bromination are less efficient (yields <60%) due to steric hindrance from the Boc group.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution: Formation of 4-azido-2-methylpiperidine or 4-thiocyanato-2-methylpiperidine.
Reduction: Formation of 2-methylpiperidine.
Oxidation: Formation of 4-bromo-2-methylpiperidine-1-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Synthesis of Pharmaceutical Intermediates
tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can be modified to yield biologically active molecules. For instance, derivatives of this compound have been explored for their potential as analgesics and anesthetics.
1.2. Targeted Protein Degradation (TPD)
Recent advancements in drug design have led to the development of PROTACs (Proteolysis Targeting Chimeras), which utilize linkers to facilitate targeted protein degradation. The semi-flexible nature of this compound makes it a suitable candidate for incorporation into PROTACs, enhancing their efficacy and specificity in degrading unwanted proteins within cells .
Organic Synthesis Applications
2.1. Reaction Pathways
The compound can be employed in various synthetic pathways due to its reactivity as a brominated piperidine derivative. It can undergo nucleophilic substitution reactions, enabling the introduction of diverse functional groups. For example, reactions with nucleophiles such as amines and alcohols can lead to the formation of more complex piperidine derivatives .
2.2. Use in Multicomponent Reactions
In multicomponent reactions, this compound has been utilized to generate libraries of piperidine-based compounds efficiently. These reactions are critical for high-throughput screening in drug discovery, allowing researchers to explore a vast chemical space quickly .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-2-methylpiperidine-1-carboxylate depends on its specific applicationFor example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
tert-Butyl 4-(bromomethylene)piperidine-1-carboxylate (CAS 56411-39-9)
- Structure : Features a bromomethylene (–CH2Br) group at the 4-position instead of a bromine atom directly attached to the piperidine ring.
- Reactivity : The bromomethylene group enables alkylation or elimination reactions, contrasting with the direct substitution chemistry of the bromine in the target compound.
- Applications : Useful in synthesizing alkenes or cross-linked polymers via dehydrohalogenation .
tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate (CAS 874831-66-0)
- Structure: Contains a cyanomethyl (–CH2CN) substituent at the 4-position.
- Reactivity : The nitrile group offers pathways for hydrolysis to carboxylic acids or reduction to amines, diverging from the bromide’s coupling utility.
- Physicochemical Properties: Higher polarity due to the nitrile group, likely reducing solubility in nonpolar solvents compared to the brominated analogue .
tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1092500-89-4)
- Structure : Incorporates a brominated pyrazole ring at the 4-position.
- The bromine on the pyrazole enables selective functionalization of the heterocycle .
- Molecular Weight : 344.25 g/mol (vs. ~292.21 g/mol for the target compound), reflecting the added complexity of the pyrazole group .
Steric and Electronic Effects
tert-Butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate (CAS 193629-30-0)
tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate (CAS 193629-30-0)
- Structure : Bromine is located on a propyl chain at the 3-position rather than the 4-position.
- Electronic Effects : The longer alkyl chain may enhance lipophilicity, impacting membrane permeability in biological applications.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Reactivity |
|---|---|---|---|---|---|
| This compound | Not Provided | C11H19BrNO2 | ~292.21 | 4-Br, 2-Me | Cross-coupling, SN2 substitution |
| tert-Butyl 4-(bromomethylene)piperidine-1-carboxylate | 56411-39-9 | C11H18BrNO2 | ~276.18 | 4-CH2Br | Elimination, alkylation |
| tert-Butyl 4-(4-bromo-3-methylpyrazol-1-yl)piperidine-1-carboxylate | 1092500-89-4 | C14H22BrN3O2 | 344.25 | 4-Pyrazole (Br, Me) | Heterocycle functionalization |
| tert-Butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate | 193629-30-0 | C12H22BrNO2 | ~292.21 | 4-CH2Br, 4-Me | Sterically hindered substitution |
Biological Activity
Introduction
Tert-butyl 4-bromo-2-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound is synthesized for various applications, including drug development and therapeutic interventions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 248.16 g/mol. The structure features a piperidine ring substituted with a bromine atom and a tert-butyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈BrNO₂ |
| Molecular Weight | 248.16 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Properties
Recent studies have indicated that piperidine derivatives, including this compound, exhibit antimicrobial properties. These compounds are being investigated for their efficacy against various bacterial strains and fungi, demonstrating potential as novel antimicrobial agents .
Anticancer Activity
Research has highlighted the anticancer potential of piperidine derivatives. A study demonstrated that similar compounds could induce apoptosis in cancer cell lines, suggesting that this compound may also possess cytotoxic effects against specific cancer types . The mechanism of action often involves the disruption of cellular signaling pathways critical for tumor growth.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The bromine atom can enhance reactivity, allowing the compound to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and disrupting normal cellular processes .
Case Studies
- Anticancer Study : A recent investigation into the structure-activity relationship (SAR) of piperidine derivatives found that modifications at the bromine position significantly impacted anticancer activity. The study reported that compounds similar to this compound exhibited enhanced cytotoxicity against human cancer cell lines compared to their non-brominated counterparts .
- Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties of piperidine derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting that the structural features contribute to its effectiveness as an antimicrobial agent .
Research Findings Summary
The following table summarizes key findings from recent studies on the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against various bacterial strains |
| Anticancer Activity | Induces apoptosis in specific cancer cell lines |
| Mechanism of Action | Forms covalent bonds with proteins, disrupting function |
Q & A
Q. What are the common synthetic routes for tert-butyl 4-bromo-2-methylpiperidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Introduction of the tert-butyl carbamate group using tert-butyl chloroformate under anhydrous conditions with a base like triethylamine .
- Bromination at the 4-position of the piperidine ring, often employing reagents like N-bromosuccinimide (NBS) in inert solvents (e.g., DMF or DCM) .
Critical conditions include temperature control (0–25°C), reaction time (12–24 hours), and exclusion of moisture . Yield optimization requires careful stoichiometry and purification via column chromatography, monitored by TLC .
Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the tert-butyl group (δ ~1.4 ppm for 9H), piperidine ring protons, and bromine-induced deshielding at C4 .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .
- Mass Spectrometry (ESI/HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~320) and isotopic patterns consistent with bromine .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Keep in amber glass bottles at room temperature (RT) to prevent light-induced degradation .
- Handling : Use inert atmospheres (N2/Ar) for moisture-sensitive reactions. Avoid prolonged exposure to air or high temperatures (>40°C) .
- Safety : Wear PPE (gloves, lab coat) due to potential acute toxicity (Category 4 for oral/dermal/inhalation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when synthesizing this compound under varying conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically test variables (temperature, solvent, catalyst loading) to identify critical factors .
- Byproduct Analysis : Use LC-MS to detect impurities (e.g., de-brominated intermediates) that reduce yields .
- Reproducibility : Ensure reagent purity (e.g., anhydrous solvents, fresh NBS) and calibrate equipment (e.g., temperature controllers) .
Q. What strategies are effective for interpreting crystallography data of this compound, particularly regarding hydrogen bonding networks?
- Methodological Answer :
- Software Tools : Refine X-ray data with SHELXL for accurate bond-length/angle measurements. Use SHELXPRO to model hydrogen bonds .
- Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict packing arrangements and stability .
- Contradiction Handling : Cross-validate with DFT calculations if experimental data conflicts with expected geometries .
Q. How can reaction conditions be optimized for introducing functional groups at the 4-bromo position while minimizing side reactions?
- Methodological Answer :
- Catalyst Selection : Use Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to replace bromine with aryl/heteroaryl groups .
- Solvent Effects : Polar aprotic solvents (e.g., THF/DMF) enhance reactivity but may require low temperatures (−78°C) to suppress elimination .
- Stoichiometry Control : Limit excess nucleophiles (e.g., Grignard reagents) to prevent over-substitution .
Q. What methodologies validate stereochemical outcomes in derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and compare retention times with standards .
- X-ray Crystallography : Resolve absolute configurations of crystalline derivatives via anomalous dispersion effects .
- NOESY NMR : Detect spatial proximity of protons to infer stereochemistry in solution .
Q. How can researchers design multi-step synthesis protocols incorporating this compound into complex molecules?
- Methodological Answer :
- Orthogonal Protection : Use tert-butyl carbamate as a temporary protecting group, removable with TFA/CH₂Cl₂ .
- Sequential Functionalization : Perform bromine substitution first, followed by piperidine ring modifications (e.g., oxidation, alkylation) .
- Convergent Synthesis : Couple pre-functionalized fragments (e.g., via amide bonds or click chemistry) in later stages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
